molecular formula C8H10FNO2 B12973316 5-Fluoro-4-propan-2-yloxypyridin-3-ol

5-Fluoro-4-propan-2-yloxypyridin-3-ol

Cat. No.: B12973316
M. Wt: 171.17 g/mol
InChI Key: VCRSMQFXKIBGAV-UHFFFAOYSA-N
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Description

5-Fluoro-4-propan-2-yloxypyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyridine ring is replaced by a fluorine atom using reagents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-Fluoro-4-propan-2-yloxypyridin-3-ol, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the process . Additionally, the development of environmentally friendly and cost-effective methods is a key focus in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-propan-2-yloxypyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-4-propan-2-yloxypyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-propan-2-yloxypyridin-3-ol involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-propan-2-yloxypyridin-3-ol is unique due to the presence of both the fluorine atom and the propan-2-yloxy group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

5-fluoro-4-propan-2-yloxypyridin-3-ol

InChI

InChI=1S/C8H10FNO2/c1-5(2)12-8-6(9)3-10-4-7(8)11/h3-5,11H,1-2H3

InChI Key

VCRSMQFXKIBGAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1O)F

Origin of Product

United States

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